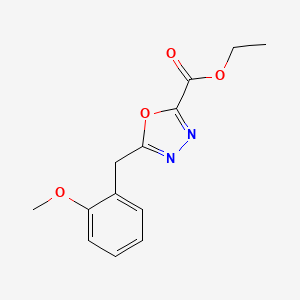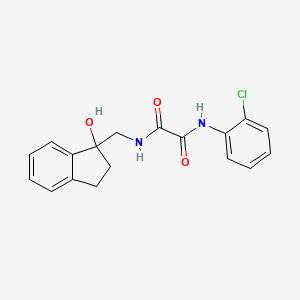
ethyl 2-(3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-1H-pyrazole-4-carboxamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyrazole group, which is a type of azole with significant biological activity. The molecule also has a sulfonyl group attached to the piperazine ring, and an acetate group attached to the pyrazole .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperazine ring would provide a degree of three-dimensionality to the molecule, and the different groups attached to it would likely have significant effects on its overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and acetate groups would likely make the compound more soluble in polar solvents .科学的研究の応用
Synthesis and Characterization
A variety of carbazole derivatives, including compounds structurally related to ethyl 2-(3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-1H-pyrazole-4-carboxamido)acetate, have been synthesized and characterized. These compounds have been studied for their antibacterial, antifungal, and anticancer activities. For example, a series of novel carbazole derivatives demonstrated significant antibacterial and antifungal activity, and some showed activity against the Human Breast Cancer Cell Line MCF7 (D. Sharma, Nitin Kumar, D. Pathak, 2014).
Antimicrobial and Anticancer Potential
Research has focused on the synthesis of new derivatives and testing their biological activities. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, revealing compounds with promising anticancer potential (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012). Additionally, novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were developed as antimicrobial agents, showing potent inhibitory activity against various bacterial strains (B. Krishnamurthy, K. Vinaya, D. S. Prasanna, B. Raghava, K. Rangappa, 2011).
Molecular Interactions and Mechanisms
Studies also involve understanding the molecular interactions and mechanisms of action of related compounds. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has provided insights into the steric binding interactions and potential activity modulation by these compounds (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 2-[[3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methylpyrazole-4-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O5S/c1-3-30-17(26)12-21-18(27)16-13-23(2)22-19(16)31(28,29)25-9-7-24(8-10-25)15-6-4-5-14(20)11-15/h4-6,11,13H,3,7-10,12H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGFDDCYMDHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

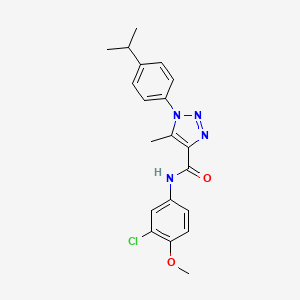
![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)
![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)
![3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2667749.png)

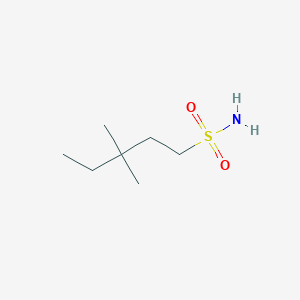
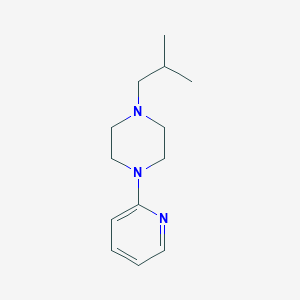
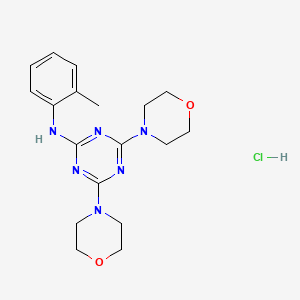
![3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2667757.png)
